molecular formula C17H16Cl2N2O4S B11170733 3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide

3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide

Cat. No.: B11170733
M. Wt: 415.3 g/mol
InChI Key: ODAWOWRFHLURJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of dichloro groups on the benzene ring and a morpholinylsulfonyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to form 3,4-dichlorobenzamide.

    Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group is introduced by reacting 4-aminophenylmorpholine with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with 3,4-dichlorobenzamide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s solubility and reactivity, making it a valuable molecule in various research applications.

Properties

Molecular Formula

C17H16Cl2N2O4S

Molecular Weight

415.3 g/mol

IUPAC Name

3,4-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O4S/c18-15-6-1-12(11-16(15)19)17(22)20-13-2-4-14(5-3-13)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)

InChI Key

ODAWOWRFHLURJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.